4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)-
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Overview
Description
4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)- is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-pyran derivatives, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)- typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . This method is preferred due to its operational simplicity, high yields, and environmentally friendly nature .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry protocols, which emphasize the use of non-toxic, non-hazardous, and recyclable solvents . Polyethylene glycol (PEG-400) and glycerol are commonly used as solvents in these reactions due to their biocompatibility and recyclability .
Chemical Reactions Analysis
Types of Reactions
4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)- undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like benzoyl chloride or formamide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Benzoyl chloride, formamide
Major Products
The major products formed from these reactions include various substituted pyran derivatives, which can exhibit different biological activities .
Scientific Research Applications
4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)- has a wide range of scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of other heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and antiproliferative activities.
Medicine: Potential use in drug discovery due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)- involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific protein kinases, which play a crucial role in cell signaling and regulation . This inhibition can lead to the suppression of tumor cell proliferation and other biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable biological activities.
2-Amino-4H-benzo[b]pyrans: Known for their bioactive properties and used in similar applications.
Uniqueness
4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)- (CAS: 149550-44-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and mechanisms of action associated with this compound, drawing from various research studies and data sources.
The molecular formula for this compound is C20H13ClN2O, with a molar mass of approximately 332.79 g/mol. The structure features a naphtho[1,2-b]pyran core, which is known for its pharmacological potential.
Antiproliferative Effects
Research has shown that 4H-Naphtho[1,2-b]pyran derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, a study highlighted that compounds related to this structure can block cells in the G2/M phase of the cell cycle, indicating their potential as anticancer agents by disrupting microtubule dynamics .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | % Survival at 25 µM |
---|---|---|
2-amino-4-(3-chlorophenyl)-4H-naphtho[1,2-b]pyran-3-carbonitrile | Huh7 (liver cancer) | 61% |
Caco2 (colon cancer) | 55% | |
MDA-MB231 (breast cancer) | 20% | |
HCT116 (colon cancer) | 54% | |
PC3 (prostate cancer) | 41% |
This table summarizes the cytotoxic effects observed in various human cancer cell lines after treatment with the compound.
The mechanisms underlying the antiproliferative effects include:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in tumor cells, which is critical for preventing cell division and promoting apoptosis .
- Inhibition of Protein Kinases : It exhibits inhibitory activity against several protein kinases such as CK1e and Haspin, which are crucial for cell cycle regulation and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of this compound have demonstrated antimicrobial activity. For example, certain naphthopyran derivatives have shown efficacy against fungal pathogens such as Candida albicans and Aspergillus fumigatus, suggesting a broader therapeutic potential beyond oncology .
Case Studies
A notable study conducted by Bouattour et al. evaluated the cytotoxic potential of various naphthopyran derivatives on six human cancer cell lines. The results indicated that specific structural modifications could enhance biological activity, leading to increased potency against targeted tumors .
Another study focused on the synthesis of new derivatives and their biological evaluation, revealing that modifications in the phenyl ring significantly affected the antiproliferative activity. For instance, introducing halogen substituents was linked to enhanced cytotoxicity against certain cancer types .
Properties
CAS No. |
149550-44-7 |
---|---|
Molecular Formula |
C20H13ClN2O |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-amino-4-(3-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C20H13ClN2O/c21-14-6-3-5-13(10-14)18-16-9-8-12-4-1-2-7-15(12)19(16)24-20(23)17(18)11-22/h1-10,18H,23H2 |
InChI Key |
CTDSMXIJKXEWDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC(=CC=C4)Cl)C#N)N |
Origin of Product |
United States |
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